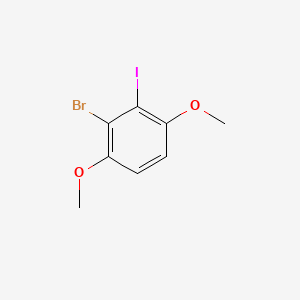

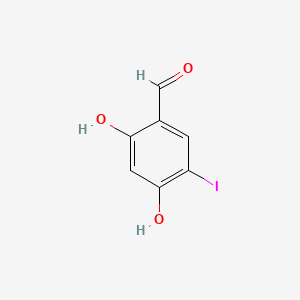

2,4-Dihydroxy-5-iodobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

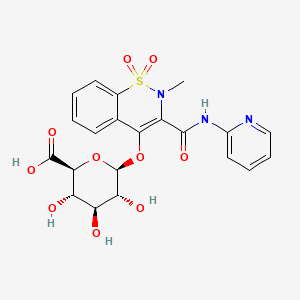

2,4-Dihydroxy-5-iodobenzaldehyde is a fine chemical . Its CAS number is 131088-03-4 . It’s not a stock item and may not be readily available . It’s used for research and development purposes .

Synthesis Analysis

The synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde involves the reaction of 2,4-dihydroxybenzaldehyde with iodine monochloride and acetic acid in dichloromethane under a nitrogen atmosphere . The reaction is stirred for 5 hours at room temperature .Molecular Structure Analysis

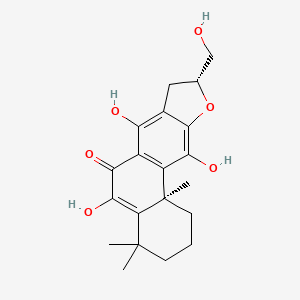

The molecular weight of 2,4-Dihydroxy-5-iodobenzaldehyde is approximately 264.01800537109375 . More detailed structural information can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .More detailed properties such as melting point, boiling point, and density can be found on chemical databases .

Applications De Recherche Scientifique

Electrocatalytic Activity : Dihydroxybenzaldehyde isomers, including 2,4-Dihydroxybenzaldehyde, are used in electrodeposition on glassy carbon electrodes. These modified electrodes exhibit catalytic activity in the electrooxidation of NADH, making them useful in biosensor design (Pariente et al., 1996).

Synthesis for Medical Applications : Synthesis of variants like 2,4-dimethyl-5-iodobenzaldehyde is reported for applications in medical research, particularly as a potential marker in detecting small cell lung carcinoma (Akula et al., 2002).

Crystallography and Molecular Interactions : Studies on compounds like 2-iodobenzaldehyde 4-nitrophenylhydrazone and related compounds provide insights into hydrogen bonding, molecular planarity, and crystal structures, which are crucial in material sciences and pharmaceuticals (Glidewell et al., 2003).

Salen Ligand Synthesis : 2,4-Dihydroxybenzaldehyde is an important ligand in the synthesis of Salen catalysts. The selective alkylation of this compound is a significant step in the development of novel Salen ligands for catalysis (Jiajia et al., 2011).

Chemical Conversion Processes : Research demonstrates the conversion of ethanol into valuable chemicals like methylbenzaldehydes, where 2,4-Dihydroxybenzaldehyde plays a role in the catalytic process (Moteki et al., 2016).

Synthesis of Heterocycles : Salicylaldehydes, including 2,4-Dihydroxybenzaldehyde, are used as key synthons in multicomponent reactions to synthesize a wide range of heterocyclic systems, important in pharmaceutical manufacturing (Heravi et al., 2018).

Synthetic Chemistry Applications : Various synthetic strategies involving 2,4-Dihydroxybenzaldehyde are explored for producing compounds with potential applications in organic synthesis and pharmaceuticals (Mendelson & Hayden, 1996).

Safety And Hazards

2,4-Dihydroxy-5-iodobenzaldehyde is intended for R&D use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

2,4-dihydroxy-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVWXHXWLUUJLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-5-iodobenzaldehyde | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)